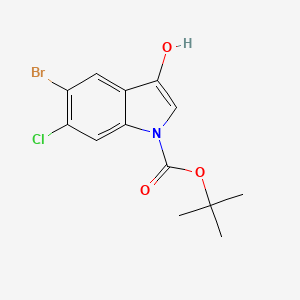
1-Boc-5-bromo-6-chloro-1H-indol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-5-bromo-6-chloro-1H-indol-3-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol typically involves the introduction of the Boc (tert-butoxycarbonyl) protecting group to the indole nucleus, followed by bromination and chlorination reactions. The synthetic route can be summarized as follows:
Protection: The indole nucleus is protected with a Boc group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Bromination: The protected indole is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Chlorination: Finally, the brominated compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Analyse Chemischer Reaktionen
1-Boc-5-bromo-6-chloro-1H-indol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The indole nucleus can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-Boc-5-bromo-6-chloro-1H-indol-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: Indole derivatives, including this compound, are used in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
1-Boc-5-bromo-6-chloro-1H-indol-3-ol can be compared with other indole derivatives, such as:
5-Bromo-6-chloro-1H-indol-3-ol: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-Boc-5-bromo-1H-indol-3-ol: Similar structure but lacks the chlorine atom, affecting its reactivity and biological activity.
1-Boc-6-chloro-1H-indol-3-ol: Lacks the bromine atom, which may influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13BrClNO3 |
|---|---|
Molekulargewicht |
346.60 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-6-chloro-3-hydroxyindole-1-carboxylate |
InChI |
InChI=1S/C13H13BrClNO3/c1-13(2,3)19-12(18)16-6-11(17)7-4-8(14)9(15)5-10(7)16/h4-6,17H,1-3H3 |
InChI-Schlüssel |
GOCPGHYVOVCIRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
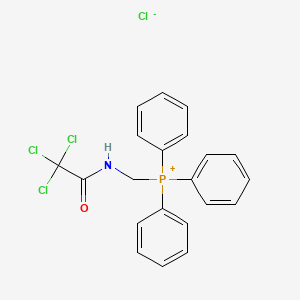
phosphanium bromide](/img/structure/B13146817.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
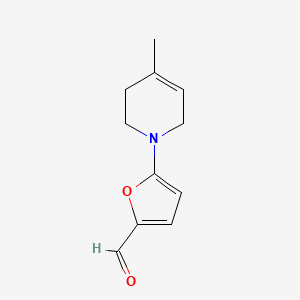
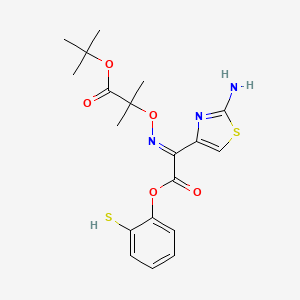

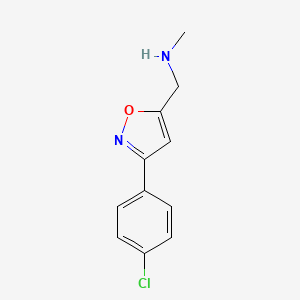
![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)

